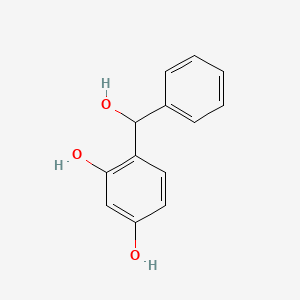

1,3-Benzenediol, 4-(hydroxyphenylmethyl)-

Description

Systematic Nomenclature and Structural Representation of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-

The precise identification and representation of a chemical compound are foundational to its study. This section details the formal naming conventions and key structural aspects of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- . This name is derived by identifying the parent structure as 1,3-benzenediol (commonly known as resorcinol) and specifying the substituent attached at position 4. The substituent is a phenylmethyl (benzyl) group, which itself is substituted with a hydroxyl group.

In academic literature and commercial catalogues, the compound is frequently referred to by several aliases. The most common of these is 4-(4-hydroxybenzyl)resorcinol , which clearly communicates the connectivity between the resorcinol (B1680541) and 4-hydroxybenzyl moieties. Other synonyms exist, reflecting different naming systems or historical conventions.

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- |

| Common Alias | 4-(4-hydroxybenzyl)resorcinol |

| CAS Registry Number | 100965-72-8 |

| Molecular Formula | C13H12O3 |

The structure of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is characterized by two aromatic rings linked by a methylene (B1212753) bridge (-CH2-).

Resorcinol Moiety: The core of the molecule is a resorcinol unit (benzene-1,3-diol). This moiety consists of a benzene (B151609) ring with two hydroxyl (-OH) groups positioned meta to each other (at carbons 1 and 3). The high electron density of this ring, activated by the two hydroxyl groups, makes it highly susceptible to electrophilic substitution, particularly at positions 2, 4, and 6.

4-Hydroxybenzyl Moiety: Attached to the 4-position of the resorcinol ring is a 4-hydroxybenzyl group. This consists of a second phenyl ring with a hydroxyl group at the para position (carbon 4'), connected via a methylene linker.

Phenolic Nature: The compound possesses three hydroxyl groups in total, all of which are phenolic (attached directly to an aromatic ring). These groups are weakly acidic and can participate in hydrogen bonding, which influences the compound's physical properties, such as solubility and melting point. Phenols are also known to be potent antioxidants.

Contextualization within Natural Product Chemistry and Related Compound Classes

Understanding a molecule's chemical family provides insight into its potential reactivity and function. This compound is firmly rooted in the chemistry of resorcinol derivatives and shares features with other phenolic compounds.

1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is classified as a 4-substituted resorcinol derivative. The resorcinol scaffold is a key structural motif in numerous natural and synthetic compounds. wikipedia.org Resorcinol itself is a crucial industrial chemical used in the production of resins (notably phenol-formaldehyde resins), adhesives, dyes, and pharmaceuticals. britannica.com

The chemical significance of the resorcinol moiety is largely due to its high reactivity in electrophilic aromatic substitution reactions. The two meta-hydroxyl groups strongly activate the ring, directing incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6). This predictable reactivity makes resorcinol a valuable building block in organic synthesis. jmchemsci.com Furthermore, the 4-substituted resorcinol motif is of particular academic and commercial interest as it is found in a class of compounds that act as potent inhibitors of the enzyme tyrosinase, which is involved in melanin (B1238610) production and enzymatic browning. acs.orgnih.govmdpi.com

To appreciate the unique structure of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, it is useful to compare it with its simpler constituent parts: resorcinol and 4-hydroxybenzyl alcohol.

Resorcinol (Benzene-1,3-diol): A simple benzenediol with two hydroxyl groups. It is a planar molecule with high symmetry. wikipedia.org

4-Hydroxybenzyl alcohol (4-(hydroxymethyl)phenol): A phenol (B47542) with a hydroxymethyl group (-CH2OH) at the para position. It contains both a phenolic hydroxyl group and a primary benzylic alcohol group, giving it dual reactivity.

1,3-Benzenediol, 4-(hydroxyphenylmethyl)-: This molecule can be viewed as the product of a condensation reaction between resorcinol and 4-hydroxybenzyl alcohol. It incorporates the di-hydroxylated ring of resorcinol and the mono-hydroxylated ring of the benzyl (B1604629) alcohol, joined by a methylene group. This linkage removes the benzylic alcohol functionality but retains all three phenolic hydroxyls. The resulting molecule is larger, less symmetrical, and has increased potential for diverse intermolecular interactions compared to its parent structures.

| Compound | Structure | Key Features |

|---|---|---|

| Resorcinol |  | Single aromatic ring; two meta-hydroxyl groups. |

| 4-Hydroxybenzyl alcohol |  | Single aromatic ring; one phenolic -OH; one benzylic -OH. |

| 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- |  | Two aromatic rings; three phenolic -OH groups; methylene bridge. |

Historical Academic Context of Discovery and Early Research Investigations

While a singular date for the first synthesis of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is not prominent in historical records, its creation is the logical extension of well-established principles in phenolic chemistry dating back to the 19th and early 20th centuries. The academic context for its synthesis lies in the extensive research into the condensation reactions of phenols.

Early synthetic routes to resorcinol itself were established in the late 19th century, with industrial-scale methods, such as the fusion of sodium benzene-m-disulfonate with sodium hydroxide, being investigated and optimized in the early 1900s. sciencemadness.org This made resorcinol a readily available and inexpensive starting material for further chemical exploration.

The core reaction required to form the target compound is a Friedel-Crafts-type alkylation of the electron-rich resorcinol ring with an electrophile derived from 4-hydroxybenzyl alcohol. The acid-catalyzed condensation of phenols with aldehydes and alcohols has been a cornerstone of organic synthesis for over a century. For instance, the reaction of phenols with formaldehyde (B43269) in the presence of acid catalysts to produce bis(hydroxyphenyl)methanes (bisphenols) was the basis for the creation of Bakelite resins in 1909 and has been studied extensively ever since. britannica.comgoogle.com

Similarly, the acid-catalyzed benzylation of phenols using benzyl alcohols or benzyl chlorides was also a subject of early academic inquiry. researchgate.netresearchgate.net Researchers investigated various catalysts, including strong mineral acids like sulfuric acid and hydrochloric acid, to promote the formation of a C-C bond between the phenol and the benzyl group. google.comresearchgate.net Given this deep body of research, the synthesis of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- would have been a feasible and logical step for organic chemists studying the reactivity of phenols and resorcinols. Early investigations into such specific diarylmethane structures were likely driven by the broader academic and industrial interest in creating novel phenolic resins, dyes, and compounds with potential biological activity.

Properties

CAS No. |

68052-16-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-[hydroxy(phenyl)methyl]benzene-1,3-diol |

InChI |

InChI=1S/C13H12O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13-16H |

InChI Key |

LVYZWDOXAIFVRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)O |

Origin of Product |

United States |

Isolation, Biosynthesis, and Synthetic Methodologies

Natural Occurrence and Isolation from Biological Sources for Research Purposes

While the broader class of phenolic lipids known as alkylresorcinols are known to occur in a variety of organisms including plants, fungi, and bacteria, the specific natural occurrence of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is not extensively documented in scientific literature. rsc.orgnih.gov However, the established methods for isolating related compounds provide a clear framework for its potential extraction and purification for research.

The isolation of resorcinol (B1680541) derivatives from biological matrices typically involves a multi-step process beginning with solvent extraction. Given the amphiphilic nature of many phenolic lipids, a sequential extraction process using solvents of increasing polarity is often employed to separate compounds based on their solubility.

A general procedure would involve:

Initial Extraction: The dried and ground biological material (e.g., plant tissue, fungal mycelia) is first extracted with a nonpolar organic solvent like hexane (B92381) to remove lipids and other nonpolar constituents.

Secondary Extraction: The remaining biomass is then extracted with a more polar solvent, such as ethyl acetate (B1210297) or methanol, to solubilize phenolic compounds like resorcinol derivatives.

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude mixture.

Purification: This crude extract is then subjected to various purification techniques. A common initial step is column chromatography using a silica (B1680970) gel stationary phase, which separates compounds based on polarity. Recrystallization from a suitable solvent system, such as benzene (B151609) or toluene, can also be used to obtain pure crystalline compounds. researchgate.net

Table 1: General Methodologies for Extraction and Purification of Resorcinol Derivatives

| Step | Technique | Purpose | Solvent Examples |

| 1 | Solvent Extraction | Recovery of active metabolites from source material. | Ethyl acetate, Methanol, Chloroform |

| 2 | Column Chromatography | Initial separation of crude extract based on polarity. | Silica Gel (stationary phase); Hexane/Ethyl Acetate gradient (mobile phase) |

| 3 | Recrystallization | Final purification of the isolated compound. | Benzene, Toluene, Diethyl Ether |

| 4 | Solid-Phase Extraction (SPE) | Cleanup of extracts or fractionation. | C18 cartridges |

For separating complex mixtures containing structurally similar isomers, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is a powerful tool for this purpose.

Methodological developments often focus on:

Column Chemistry: The choice of stationary phase is critical. C18 columns are common, but other chemistries can provide different selectivities for closely related phenolic isomers. column-chromatography.com

Mobile Phase Optimization: The composition of the mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol, often with acid modifiers like formic acid) is adjusted to achieve optimal separation of target compounds. chemijournal.com

Detection: A Diode Array Detector (DAD) or UV detector is typically used, allowing for quantification and preliminary identification based on the compound's UV spectrum.

Reverse-phase solid-phase extraction (RP-SPE) is another advanced technique used for both sample cleanup and fractionation. This method has been successfully applied to separate complex stereoisomers of resorcinarene (B1253557) macrocycles, demonstrating its efficacy in resolving structurally similar resorcinol derivatives. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of the resorcinol core is well-studied, particularly for alkylresorcinols. This provides a foundational understanding of how the 1,3-benzenediol moiety is likely formed, even if the specific enzymes for attaching the hydroxyphenylmethyl group are not fully characterized.

The formation of the resorcinol ring in plants and bacteria is primarily accomplished via the polyketide pathway. nih.gov Isotopic labeling studies have confirmed that acetate units are incorporated into the final resorcinol structure. rsc.org The biosynthesis of 5-alkylresorcinols, for example, proceeds through the condensation of a fatty acyl-CoA starter unit with several malonyl-CoA extender units. nih.gov

For 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, the biosynthetic origin of the hydroxyphenylmethyl side chain likely deviates from the use of a simple fatty acyl-CoA. It is hypothesized to derive from the shikimate pathway, which produces aromatic amino acids like tyrosine. A precursor such as p-coumaroyl-CoA could potentially serve as the starter unit for the polyketide synthase, leading to the formation of the characteristic side group.

The key enzymes in the biosynthesis of the resorcinol ring are Type III polyketide synthases (PKSs). nih.gov In the context of alkylresorcinols, these have been specifically named alkylresorcinol synthases (ARS). nih.gov These enzymes catalyze the iterative decarboxylative condensation of malonyl-CoA extender units with a starter acyl-CoA, followed by cyclization and aromatization to form the 5-alkylresorcinol skeleton. nih.gov

While the specific PKS responsible for synthesizing 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- has not been identified, it would belong to this family of enzymes. The catalytic activity would involve selecting a specific starter unit (likely derived from the shikimate pathway) and controlling the polyketide chain extension and cyclization to produce the final structure.

Table 2: Key Enzymes in Resorcinol Biosynthesis

| Enzyme Class | Specific Name (Example) | Function | Precursors | Product |

| Type III Polyketide Synthase | Alkylresorcinol Synthase (ARS) | Catalyzes condensation, cyclization, and aromatization. | Fatty acyl-CoA, Malonyl-CoA | 5-Alkylresorcinol |

Chemical Synthesis Approaches for 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and Analogues

Chemical synthesis provides a direct and versatile route to 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and related analogues. The Friedel-Crafts reaction is a cornerstone of this approach, enabling the attachment of alkyl or benzyl (B1604629) groups to aromatic rings. nih.gov

A plausible and efficient method for the synthesis of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is the Friedel-Crafts benzylation of resorcinol. This reaction involves the electrophilic substitution of a proton on the resorcinol ring with a 4-hydroxybenzyl carbocation.

The general synthetic scheme involves:

Reactant Selection: Resorcinol is reacted with 4-hydroxybenzyl alcohol.

Catalyst: A Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), is used to facilitate the formation of the benzyl carbocation from the alcohol. rsc.orgethz.ch

Reaction Conditions: The reaction is typically carried out in an inert organic solvent at controlled temperatures to manage reactivity and selectivity.

Workup and Purification: The reaction is quenched, and the product is extracted and purified, usually by column chromatography, to isolate the desired 4-substituted isomer from other potential products.

A key challenge in this synthesis is controlling the regioselectivity. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. This can lead to substitution at the 2-, 4-, or 6-positions. However, the 4-position is often favored due to steric and electronic factors. Over-alkylation, resulting in the addition of multiple hydroxyphenylmethyl groups, is another potential side reaction that must be controlled by managing the stoichiometry of the reactants. nih.gov Similar principles have been used to synthesize a wide variety of other 4-substituted resorcinol analogues. mdpi.comgoogle.com

Table 3: Overview of Synthetic Approaches for Resorcinol Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Friedel-Crafts Benzylation | Resorcinol, 4-Hydroxybenzyl alcohol | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | 4-Benzylresorcinols |

| Friedel-Crafts Acylation | Resorcinol, Acyl Chloride/Anhydride (B1165640) | Lewis Acid (e.g., AlCl₃, FeCl₃) | 4-Acylresorcinols |

| Condensation Reaction | Resorcinol, Aldehyde (e.g., p-hydroxybenzaldehyde) | Acid (e.g., HCl) | Calix researchgate.netresorcinarenes |

| Multi-step Synthesis | Protected Resorcinol Derivatives | Various (e.g., Butyllithium, Pd/C) | Complex Analogues (e.g., 4-piperidinyl-resorcinol) |

Total Synthesis Strategies and Relevant Chemical Reaction Pathways

The total synthesis of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and related structures predominantly relies on well-established chemical reactions, particularly the Friedel-Crafts reaction. This electrophilic aromatic substitution allows for the introduction of the hydroxyphenylmethyl (benzyl) group onto the resorcinol ring.

A common synthetic route involves the reaction of resorcinol with a suitable benzylating agent in the presence of a Lewis acid catalyst. The reaction typically proceeds via two main pathways:

Direct Benzylation: This approach uses a benzyl halide (e.g., 4-hydroxybenzyl bromide) or a benzyl alcohol in the presence of a strong acid catalyst. The electrophile generated from the benzylating agent then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strongly activating and direct the substitution primarily to the ortho and para positions. Due to steric hindrance between the two hydroxyl groups, substitution at the 4-position is favored.

Acylation followed by Reduction: An alternative two-step pathway involves an initial Friedel-Crafts acylation followed by a reduction step. Resorcinol is first acylated with an appropriate acyl halide or anhydride (e.g., 4-hydroxybenzoyl chloride) in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) or zinc chloride (ZnCl₂). This forms a ketone intermediate, 4-(4-hydroxybenzoyl)-1,3-benzenediol. The subsequent reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This pathway offers good control over the position of substitution. A patent for the synthesis of 4-alkylresorcinols describes a similar process where resorcinol is subjected to a Friedel-Crafts acylation with an alkyl acyl chloride or alkyl acid, followed by reduction to yield the final product. google.com

The table below summarizes key aspects of these synthetic pathways.

| Pathway | Reactants | Catalyst/Reagents | Key Intermediates | Advantages |

| Direct Benzylation | Resorcinol, 4-Hydroxybenzyl halide/alcohol | Lewis Acid (e.g., AlCl₃, FeCl₃) or Protic Acid (e.g., H₂SO₄) | Carbocation | Fewer steps |

| Acylation-Reduction | Resorcinol, 4-Hydroxybenzoyl chloride/anhydride | Lewis Acid (e.g., AlCl₃, ZnCl₂) for acylation; Reducing agent (e.g., Zn(Hg)/HCl, N₂H₄/KOH) for reduction | 4-(4-Hydroxybenzoyl)-1,3-benzenediol | Good regioselectivity |

Chemoenzymatic Synthesis Techniques for Stereoselective Production

Chemoenzymatic approaches are increasingly employed to achieve stereoselective synthesis of chiral molecules, offering advantages in terms of selectivity and milder reaction conditions compared to traditional chemical methods. For the synthesis of compounds like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, enzymes can be utilized to catalyze key bond-forming steps with high enantioselectivity.

One notable example is the use of enzymes to perform stereospecific Friedel-Crafts alkylations. Research has demonstrated the potential of certain enzymes to catalyze the alkylation of resorcinol derivatives, leading to the formation of a single enantiomer of the product. This biocatalytic approach can be particularly valuable when the target molecule contains a chiral center, which would be the case if the benzylic carbon of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- were further substituted.

The general principle of such a chemoenzymatic synthesis is outlined below:

| Step | Description | Enzyme Class (Example) | Substrates | Product |

| Biocatalytic Alkylation | An enzyme catalyzes the stereoselective addition of a benzyl group to the resorcinol backbone. | Alkylating enzymes | Resorcinol, Activated benzyl derivative | Enantiomerically enriched 4-benzylresorcinol (B1581547) derivative |

| Chemical Modification | Standard chemical reactions are used to modify the enzymatically produced intermediate to yield the final target molecule. | N/A | Enzymatic product | Final chiral compound |

While specific enzymatic routes for the direct synthesis of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- are not extensively documented in publicly available literature, the principles of chemoenzymatic synthesis are well-established and represent a promising area for the development of stereoselective production methods for this class of compounds.

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design and synthesis of structurally modified derivatives of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- are driven by the desire to explore structure-activity relationships and develop new compounds with potentially enhanced biological activities. Modifications can be made to both the resorcinol core and the hydroxyphenylmethyl substituent.

Modifications to the Resorcinol Moiety:

Alkylation/Acylation of Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated or acylated to produce ethers or esters, respectively. These modifications can alter the compound's polarity, solubility, and metabolic stability.

Introduction of Other Substituents: Additional functional groups can be introduced onto the resorcinol ring to probe their effect on activity.

Modifications to the Hydroxyphenylmethyl Group:

Varying the Substitution Pattern: The hydroxyl group on the phenyl ring can be moved to the ortho or meta positions, or additional substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) can be introduced onto this ring.

Chain Extension/Branching: The methylene bridge connecting the two aromatic rings can be extended or branched to alter the spatial relationship between the two moieties.

A general scheme for the synthesis of such derivatives often starts with a common intermediate, which is then subjected to various chemical transformations. For instance, a variety of resorcinol derivatives can be prepared through acylation reactions to create a library of compounds for biological screening. jmchemsci.comjmchemsci.com

The following table provides examples of synthetic strategies for creating derivatives:

| Derivative Type | Synthetic Strategy | Example Reactants | Potential Application |

| Ethers/Esters of Resorcinol OH | Williamson ether synthesis or esterification | Alkyl halide, Acyl chloride | Prodrug design, modified solubility |

| Substituted Benzyl Analogues | Friedel-Crafts reaction with substituted benzylating agents | Resorcinol, Substituted benzyl halide | Structure-activity relationship studies |

| Heterocyclic Analogues | Multi-step synthesis involving cyclization reactions | Resorcinol, Bifunctional reagents | Exploration of novel chemical space |

These synthetic efforts enable a systematic exploration of the chemical space around the core structure of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, facilitating the identification of new compounds with tailored properties.

Advanced Spectroscopic and Analytical Research Methodologies

Advanced Structural Elucidation Techniques for Complex Derivatives

For novel or complex derivatives of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, a combination of high-resolution spectroscopic methods is essential for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the benzenediol and hydroxyphenyl rings, as well as a characteristic singlet for the methylene (B1212753) bridge protons. The chemical shifts and splitting patterns of the aromatic protons are diagnostic for the substitution pattern on each ring.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom, including the aromatic carbons and the methylene bridge carbon. The chemical shifts of the carbon atoms attached to hydroxyl groups are particularly informative.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. These techniques allow researchers to map out the entire molecular framework by identifying proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, confirming the link between the hydroxyphenyl group and the 1,3-benzenediol moiety through the methylene bridge.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | ~9.0-9.5 | Phenolic Hydroxyl Protons (OH) |

| ¹H NMR | ~6.5-7.1 | Aromatic Protons (Ar-H) |

| ¹H NMR | ~3.7-3.9 | Methylene Protons (-CH₂-) |

| ¹³C NMR | ~155-160 | Aromatic Carbons bonded to OH (C-OH) |

| ¹³C NMR | ~110-135 | Aromatic Carbons (C-H, C-C) |

| ¹³C NMR | ~35-45 | Methylene Carbon (-CH₂-) |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and its derivatives. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be identified. For 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, a primary fragmentation pathway would involve the cleavage of the C-C bonds of the methylene bridge, leading to the formation of characteristic fragment ions corresponding to the hydroxyphenylmethyl and benzenediol moieties. This fragmentation data provides conclusive evidence for the molecular structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₃ |

| Exact Mass (Monoisotopic) | 216.07864 u |

| Major Fragment Ion 1 | [C₇H₇O]⁺ (hydroxyphenylmethyl cation) |

| Major Fragment Ion 2 | [C₆H₅O₂]⁻ (benzenediol fragment) |

While the parent compound 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is achiral, its complex derivatives may possess stereocenters. For such chiral derivatives, chiroptical spectroscopy is an indispensable tool for determining the absolute stereochemistry. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. beilstein-journals.org

The experimental ECD spectrum of a chiral derivative can be compared with theoretical spectra generated by quantum chemical calculations. beilstein-journals.org A good match between the experimental and a calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. This technique is particularly valuable when single crystals suitable for X-ray crystallography are not available. The insertion of a defined chiral framework, such as a 1,3-diphenylallene unit, into a molecule can induce strong chiroptical properties that are readily analyzed by ECD. beilstein-journals.orgbeilstein-journals.org

Quantitative and Qualitative Analytical Method Development for Academic Research

Developing robust analytical methods is crucial for monitoring reactions, assessing the purity of synthesized compounds, and performing quantitative studies in various research contexts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity assessment of phenolic compounds like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-. sielc.comsielc.com A reverse-phase (RP) HPLC method is typically employed for this purpose. sielc.com

In a typical setup, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings exhibit strong absorbance. For purity assessment, the chromatogram is analyzed for the presence of any impurity peaks. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in a sample to this curve. researchgate.net The method's precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are established through a validation process. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 5-20 µL |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for the separation of isomers and polar compounds. chromatographyonline.comchromatographytoday.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. chromatographytoday.comchromatographyonline.com

For the analysis of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, SFC would be particularly advantageous for separating it from its structural isomers (e.g., where the methylene bridge connects at different positions). A polar co-solvent, such as methanol, is typically added to the supercritical CO₂ to modify the mobile phase polarity and elute the polar analytes. chromatographytoday.com The versatility of SFC is enhanced by the wide range of available stationary phases, from non-polar to very polar. chromatographytoday.com This technique is recognized for its speed, efficiency, and reduced consumption of organic solvents, making it a "green" analytical technology. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Various polar phases (e.g., Diol, 2-Ethylpyridine, Phenyl) |

| Mobile Phase | Supercritical CO₂ with a Methanol co-solvent (Gradient Elution) chromatographytoday.com |

| Flow Rate | 2-4 mL/min |

| Outlet Pressure | ~150 bar chromatographytoday.com |

| Column Temperature | 40 °C chromatographytoday.com |

| Detection | UV or Mass Spectrometry (MS) |

Other Advanced Chromatographic (e.g., GC, MPLC, HSCCC) and Spectrometric (e.g., FT-IR, UV-Vis) Techniques in Research

In the structural elucidation and quantification of phenolic compounds such as 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, a variety of advanced chromatographic and spectrometric techniques are employed in research settings. While specific studies on this exact isomer are not extensively detailed in the public domain, the analytical methodologies applied to its structural analogs, particularly other bisphenols, provide a clear framework for its investigation.

Chromatographic Techniques:

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that eliminates the need for solid supports, thereby offering excellent sample recovery. researchgate.net It has proven effective for the preparative separation of various polyphenols from complex natural product extracts, such as catechins and flavonol glycosides from tea. nih.govnih.gov Given that 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is a polyphenol, HSCCC represents a viable and powerful method for its isolation and purification on a preparative scale. The selection of an appropriate two-phase solvent system is crucial for achieving successful separation. nih.gov

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another key technique for the analysis of bisphenols. dphen1.com Although less common for non-volatile polyphenols without derivatization, it remains a valuable tool. Other liquid chromatographic methods like fast liquid chromatography are frequently used for the analysis of various bisphenol compounds in diverse matrices. dphen1.com

Spectrometric Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the functional groups within a molecule. For phenolic compounds like bisphenols, FT-IR spectra reveal characteristic absorption bands. The spectra for the related compound Bisphenol A (BPA) show distinct peaks that can be used for identification and comparison. mdpi.comresearchgate.net Key vibrational modes include O-H stretching from the hydroxyl groups, C-H stretching from the aromatic rings and methyl groups, and C-O stretching. researchgate.netnih.gov The unique substitution pattern on the benzene (B151609) rings of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- would result in a distinct fingerprint region in its FT-IR spectrum, allowing for differentiation from other isomers like Bisphenol F (BPF). mdpi.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3000-3600 | Characteristic of the hydroxyl (-OH) functional groups. |

| C-H Stretching (Aromatic) | 3000-3100 | Associated with the carbon-hydrogen bonds on the benzene rings. |

| C-H Stretching (Aliphatic) | 2850-3000 | Relates to the methyl groups in the BPA structure. |

| C=C Stretching (Aromatic) | 1500-1615 | Indicates the carbon-carbon double bonds within the aromatic rings. |

| C-O Stretching | 1170-1250 | Corresponds to the carbon-oxygen single bond of the phenol (B47542) group. |

| Aromatic Bending (Out-of-plane) | 820-830 | Provides information on the substitution pattern of the benzene rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule and is particularly useful for compounds containing aromatic rings and other chromophores. scispace.com The UV-Vis spectrum of a phenolic compound typically displays absorption maxima (λmax) in the UV region, which can be used for quantification and characterization. mu-varna.bgresearchgate.net For 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, the presence of two hydroxyl-substituted aromatic rings would lead to characteristic absorption peaks, likely in the 200-300 nm range. scispace.com The exact position and intensity of these peaks would be influenced by the specific arrangement of the functional groups on the benzene rings.

| Compound Class | Typical λmax Range (nm) | Associated Electronic Transition |

|---|---|---|

| Simple Phenols | 210-220, 270-280 | π → π* transitions within the benzene ring. |

| Polyphenols/Flavonoids | 240-285 (Band II), 300-400 (Band I) | Complex π → π* transitions involving the entire chromophoric system. |

Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Purification in Research Settings

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). mdpi.com This "molecular imprinting" process results in a polymer with high selectivity, making MIPs excellent sorbents for selective extraction, purification, and analysis of specific compounds from complex matrices. mdpi.comscientific.netnih.gov

The synthesis of MIPs involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. frontiersin.org After polymerization, the template is removed, leaving behind specific binding cavities. mdpi.com For a target like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, a non-covalent imprinting strategy would typically be used, where interactions like hydrogen bonding and π-π stacking form between the template and functional monomers prior to polymerization. nih.govresearchgate.net

In research settings, MIPs are frequently used in solid-phase extraction (SPE), a technique known as MISPE. researchgate.net This approach has been widely applied for the selective preconcentration and determination of endocrine-disrupting compounds, such as the structurally related Bisphenol A (BPA), from environmental and biological samples. nih.govnih.gov The high selectivity of MIPs allows for the effective removal of interfering substances, leading to cleaner extracts and more accurate analysis. scientific.netdoi.org

The performance of MIPs is evaluated based on several parameters, including binding capacity, selectivity, and the imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a corresponding non-imprinted polymer (NIP).

| Component/Parameter | Example/Typical Value | Function/Significance |

|---|---|---|

| Template Molecule | Bisphenol A (BPA) | The target analyte for which the recognition sites are created. |

| Functional Monomer | 4-Vinylpyridine, Methacrylic acid (MAA) | Interacts with the template molecule to form a pre-polymerization complex. |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the highly cross-linked, stable polymer matrix. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. |

| Porogen (Solvent) | Acetonitrile, Toluene | Controls the morphology and porous structure of the polymer. |

| Binding Capacity | Varies (e.g., 50-120 µmol/g) nih.gov | The amount of target analyte that can be bound by a given amount of MIP. |

| Selectivity | High for template over structural analogs | The ability of the MIP to preferentially bind the target analyte. |

Given the structural similarities between 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and other bisphenols, it is highly probable that MIPs could be successfully synthesized for its selective extraction and purification. The two hydroxyl groups on the resorcinol (B1680541) moiety and the additional hydroxyl group on the phenylmethyl substituent provide multiple sites for interaction with functional monomers, facilitating the creation of highly selective binding cavities. The application of MIP technology would enable researchers to isolate this specific compound from complex mixtures containing other isomers or related phenolic compounds, which is crucial for detailed toxicological and metabolic studies.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule. For 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, DFT calculations can determine bond lengths, bond angles, and dihedral angles of its most stable conformation.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. While specific DFT-calculated values for 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- are not extensively published, studies on analogous di(hydroxyphenyl)methanes and other phenolic compounds provide a framework for expected values.

| Parameter | Typical Value Range for Phenolic Antioxidants | Significance |

|---|---|---|

| EHOMO (eV) | -8.1 to -7.4 | Indicates electron-donating capacity. Less negative values suggest stronger donation. |

| ELUMO (eV) | -1.2 to -0.6 | Indicates electron-accepting capacity. Less negative values suggest easier acceptance. |

| HOMO-LUMO Gap (eV) | 6.5 to 7.5 | Relates to chemical reactivity and stability. A smaller gap signifies higher reactivity. |

Note: The values in Table 1 are representative of similar phenolic compounds and serve as an estimation framework for 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-. Actual values would require specific DFT calculations for this molecule.

Computational methods are invaluable for calculating thermodynamic parameters that help elucidate reaction mechanisms, particularly in the context of antioxidant activity. For phenolic compounds like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, key parameters include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE).

Bond Dissociation Enthalpy (BDE): This is the enthalpy change required to break the phenolic O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower BDE value indicates that the hydrogen atom can be more easily donated to neutralize a free radical, suggesting higher antioxidant potential. Quantum chemical studies on similar substituted bisphenols have shown that phenolic O-H BDE values typically range from 78.5 to 85.2 kcal/mol, which is lower than that of a simple phenol (B47542), indicating enhanced radical scavenging ability.

Ionization Potential (IP): This parameter corresponds to the energy required to remove an electron from the molecule. A lower IP suggests the molecule can more readily donate an electron to a radical species, a mechanism known as Single Electron Transfer (SET). Calculated IP values for related bisphenol A analogues are in the range of 7.6-8.1 eV.

Proton Dissociation Enthalpy (PDE): PDE relates to the ease of losing a proton from the hydroxyl group. This parameter is crucial for understanding antioxidant mechanisms in polar, protic solvents.

Electron Transfer Enthalpy (ETE): ETE is another parameter used to describe the electron transfer process in antioxidant reactions.

| Parameter | Definition | Relevance to 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond homolytically. | A lower BDE for the phenolic hydroxyl groups suggests a higher capacity for hydrogen atom donation to scavenge free radicals. |

| Ionization Potential (IP) | Energy required to remove one electron from the molecule. | A lower IP indicates a greater ability to participate in electron transfer mechanisms of antioxidant action. |

| Proton Dissociation Enthalpy (PDE) | Enthalpy change associated with the deprotonation of the phenolic O-H group. | Important for understanding antioxidant mechanisms in aqueous or polar environments. |

Molecular Modeling and Dynamics Simulations

These computational techniques simulate the physical movements and interactions of atoms and molecules, providing a dynamic view of how 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- might behave in a biological environment.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-) when bound to a second molecule (a receptor, typically a protein or enzyme). This technique is instrumental in predicting potential biological targets and understanding the molecular basis of interaction.

For 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, docking studies could be used to predict its binding affinity and mode of interaction within the active sites of enzymes or receptor binding domains. For instance, studies on the related compound Bisphenol F (BPF) have used molecular docking to investigate its binding to receptors like the estrogen receptor alpha (ERα). Such studies typically reveal key interactions, such as hydrogen bonds formed by the hydroxyl groups and hydrophobic interactions involving the phenyl rings, which stabilize the ligand-receptor complex. The results are often quantified by a docking score or binding energy (in kcal/mol), where a more negative value indicates a more favorable interaction.

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex.

For a complex involving 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, an MD simulation could validate the stability of the binding pose predicted by docking. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Furthermore, MD simulations can be used to estimate the binding free energy of the complex, offering a more accurate prediction of binding affinity than docking scores alone. Studies on similar bisphenols have used MD simulations to confirm the stability of their complexes with biological targets.

In Silico Structure-Activity Relationship (SAR) Prediction and Mechanistic Insights

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological or chemical activity. For compounds like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, SAR can provide insights into how its specific arrangement of hydroxyl groups and phenyl rings contributes to its properties.

SAR studies on di(hydroxyphenyl)methanes have shown that antioxidant activity is highly dependent on the number and position of hydroxyl groups. Specifically, hydroxyl groups at the ortho and para positions relative to the methylene (B1212753) bridge tend to confer higher antioxidant activity compared to those at the meta position. The presence of the resorcinol (B1680541) (1,3-benzenediol) moiety in 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is a key structural feature. SAR studies can help elucidate whether this specific substitution pattern enhances or diminishes its potential activity compared to other isomers like Bisphenol F (which has para-hydroxyl groups). Such analyses can guide the design of new analogues with potentially improved activity.

Computational Approaches to Correlate Structural Features with Biological Activity Mechanisms

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in correlating the structural attributes of molecules like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- with their biological activities. These computational models mathematically link molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific biological endpoint. While specific 3D-QSAR models for 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- are not extensively detailed in publicly available literature, the principles can be extrapolated from studies on structurally related resorcinol derivatives, particularly those investigated as tyrosinase inhibitors.

The resorcinol moiety is a well-established structural motif in many tyrosinase inhibitors. nih.govresearchgate.net Computational studies on various resorcinol derivatives have highlighted the importance of specific structural features for their inhibitory potency. For instance, the presence and position of hydroxyl groups on the phenyl rings are critical for interaction with the enzyme's active site. mdpi.com

In the context of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, a hypothetical QSAR model would likely consider a range of molecular descriptors to predict its biological activity, such as its role as an endocrine-disrupting chemical. nih.gov These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For phenolic compounds like this, the distribution of electron density around the hydroxyl groups would be a critical factor in their ability to form hydrogen bonds with biological targets.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters. The spatial arrangement of the two hydroxyphenyl groups and the flexibility of the methylene bridge are key steric features that would influence how the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: These descriptors, most commonly represented by the logarithm of the partition coefficient (logP), quantify the molecule's lipophilicity. This property is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for hydrophobic interactions with the target protein.

By developing a mathematical equation that relates these descriptors to a measured biological activity (e.g., binding affinity to a receptor or enzyme inhibition), a QSAR model can predict the activity of untested analogues. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing.

Interactive Data Table: Hypothetical Molecular Descriptors for a QSAR Model of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-

| Descriptor Type | Descriptor Name | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Partial Charge on Hydroxyl Oxygen | Influences hydrogen bonding strength with the biological target. |

| Electronic | Dipole Moment | Affects overall polarity and interaction with polar environments in the binding site. |

| Steric | Molecular Volume | Determines the fit within the binding pocket of the target protein. |

| Steric | Solvent-Accessible Surface Area | Relates to the extent of interaction with the surrounding solvent and the target. |

| Hydrophobic | LogP | Crucial for membrane permeability and hydrophobic interactions within the binding site. |

Identification of Pharmacophoric Elements and Design Principles for Analogues

Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric elements) required for a molecule to exert a specific biological activity. nih.govresearchgate.net For 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and its analogues, a pharmacophore model would typically be generated based on a set of known active compounds.

Studies on related resorcinol derivatives as tyrosinase inhibitors have revealed key pharmacophoric features. nih.govmdpi.com A common pharmacophore model for tyrosinase inhibitors includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov

Based on the structure of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, the following pharmacophoric elements can be identified as crucial for its biological interactions:

Two Hydrogen Bond Donors (HBD): The hydroxyl groups on each of the phenyl rings are potent hydrogen bond donors. These are critical for anchoring the molecule within the binding site of a target protein through interactions with specific amino acid residues.

Two Aromatic Rings (AR): The two phenyl rings serve as aromatic features that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A pharmacophore model based on these features can be used as a 3D query to search virtual compound libraries for novel molecules that possess a similar arrangement of these key elements. This approach facilitates the discovery of new scaffolds with potentially improved activity or a more favorable safety profile.

The design principles for new analogues of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- derived from these computational insights would focus on modifying the core structure to enhance its interaction with the target and optimize its ADME properties. Design strategies could include:

Substitution on the Aromatic Rings: Introducing various substituents on the phenyl rings can modulate the electronic properties, steric bulk, and hydrophobicity of the molecule. For example, adding electron-withdrawing or electron-donating groups could alter the acidity of the hydroxyl groups and their hydrogen bonding capacity.

Bioisosteric Replacement: Replacing the resorcinol or phenol moieties with other chemical groups that have similar steric and electronic properties (bioisosteres) could lead to analogues with improved pharmacological properties.

Interactive Data Table: Key Pharmacophoric Elements of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and Their Role in Analogue Design

| Pharmacophoric Element | Structural Feature | Role in Biological Activity | Design Principle for Analogues |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) groups | Forms key hydrogen bonds with the target protein. | Introduce or modify groups to optimize H-bonding interactions. |

| Aromatic Ring (AR) | Phenyl rings | Participates in π-π stacking and hydrophobic interactions. | Modify ring systems to enhance binding affinity and selectivity. |

| Hydrophobic Feature (HY) | Carbon skeleton | Contributes to overall binding through hydrophobic interactions. | Alter alkyl or aryl substituents to modulate lipophilicity. |

By integrating QSAR and pharmacophore modeling, researchers can develop a comprehensive understanding of the structure-activity landscape of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and its derivatives. These computational tools are invaluable for the rational design of new compounds with tailored biological activities.

Mechanistic Studies of Biological Activities in Academic Models

Investigation of Specific Molecular Targets and Signaling Pathways

Research into 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- and structurally related resorcinol (B1680541) derivatives has identified several key molecular targets and signaling pathways through which these compounds exert their biological effects.

Tyrosinase

The 4-substituted resorcinol motif is recognized as a critical pharmacophore for potent tyrosinase inhibition. mdpi.com Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610). nih.govscispace.com Consequently, its inhibitors are of significant interest for addressing skin hyperpigmentation.

A range of studies on compounds structurally analogous to 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- have demonstrated strong, competitive inhibition of tyrosinase. For instance, 4-(1-phenylethyl)1,3-benzenediol, a closely related analog, was found to be 22 times more effective at inhibiting mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov Another potent example, 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB), exhibited an IC50 value of 0.07 µM against mushroom tyrosinase, making it approximately 546 times more potent than kojic acid (IC50 = 38.24 µM). nih.govnih.gov

Kinetic analyses consistently reveal a competitive mode of inhibition for these 4-substituted resorcinols. mdpi.comnih.govscispace.com This suggests that the resorcinol moiety mimics the natural substrate of tyrosinase, L-tyrosine, and binds to the enzyme's active site. mdpi.com Docking simulations indicate that the two hydroxyl groups of the resorcinol structure can act as hydrogen bond donors within the active sites of both mushroom and human tyrosinases, further stabilizing the enzyme-inhibitor complex. mdpi.com The inhibitory mechanism is believed to involve the chelation of the copper ions located at the enzyme's active site, a characteristic attributed to the 3-hydroxy-4-keto moiety in flavonoids, a related class of inhibitors. northumbria.ac.uk

| Compound | IC50 Value (µM) | Inhibitory Potency vs. Kojic Acid | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB) | 0.07 | ~546x more potent | Competitive | nih.govnih.gov |

| 4-(1-phenylethyl)1,3-benzenediol | N/A (22x more effective) | 22x more potent | Not Specified | nih.gov |

| Kojic Acid (Reference) | 38.24 | Baseline | Competitive | nih.gov |

Peroxidases, Cyclooxygenase (COX) isoforms, MEK1, Hsp90, Nitric Oxide Synthase

As of the current body of scientific literature, no specific studies have been published detailing the direct inhibitory or activational effects of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- on peroxidases, cyclooxygenase (COX) isoforms, MEK1, Hsp90, or nitric oxide synthase. While the broader resorcinol scaffold is present in some Hsp90 inhibitors like radicicol, direct evidence for the title compound is lacking. nih.govnih.gov

Dopamine (B1211576) D1 Receptor Activation

There is currently no available research in peer-reviewed literature that investigates the binding, modulation, or activation of the dopamine D1 receptor by 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-.

Studies on the parent compound, resorcinol, and its close derivatives indicate a significant capacity to modulate key intracellular signaling cascades involved in cellular stress response and melanogenesis.

NF-κB, PI3K/Akt, and PKA/CREB Pathways

Direct evidence for the modulation of the NF-κB or PI3K/Akt pathways by 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is not available. However, studies on related compounds provide some insight. 4-n-butylresorcinol was found to have no effect on the activation of Akt or on the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor in the PKA pathway. researchgate.net In contrast, the parent compound, resorcinol, has been shown to decrease intracellular cyclic AMP (cAMP) levels and the activity of its downstream effector, protein kinase A (PKA), in B16F10 melanoma cells. nih.govresearchgate.net This suppression of the cAMP/PKA signaling cascade is a key mechanism in its anti-melanogenic effects. nih.gov

MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including melanogenesis. Research has shown that resorcinol and its derivatives can modulate these pathways. Specifically, resorcinol treatment has been observed to increase the phosphorylation of p38 MAPK, while not affecting the phosphorylation levels of p42/44 MAPK (ERK) or JNK. nih.govresearchgate.net The activation of p38 MAPK is linked to the anti-melanogenic activity of resorcinol. nih.gov Similarly, 4-n-butylresorcinol also activates p38 MAPK, leading to increased ubiquitination and subsequent proteolytic degradation of tyrosinase. nih.gov Another derivative, phenylethyl resorcinol, has been shown to activate the p44/42 MAPK (ERK) pathway. nih.gov

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This pathway can be activated by electrophilic compounds. mdpi.comencyclopedia.pub Studies on human keratinocytes have demonstrated that the parent compound, resorcinol, activates Nrf2-mediated signaling. nih.gov Resorcinol treatment leads to an increase in Nrf2 protein levels, its nuclear translocation, and the subsequent upregulation of Nrf2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). nih.gov This activation of the Nrf2 antioxidant response element (ARE) pathway is a key mechanism for its protective effects against cellular damage. nih.gov

Cellular and Subcellular Mechanistic Effects (In Vitro Studies)

In vitro studies provide a window into the specific effects of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- at the cellular and subcellular levels, particularly concerning its antioxidant and anti-inflammatory mechanisms.

The antioxidant properties of phenolic compounds like 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- are attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals.

Radical Scavenging Pathways

The core resorcinol structure contributes to the molecule's antioxidant potential. Theoretical studies calculating the O-H bond dissociation enthalpies (BDEs) of benzenediols show that the energy required to break the O-H bond in resorcinol is a key determinant of its radical scavenging ability. nih.gov While the BDE of resorcinol is comparable to that of phenol (B47542), it is higher than that of catechol or hydroquinone, suggesting a moderate intrinsic radical scavenging capability. nih.gov The mechanism of action likely involves hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity. Structurally related hydroxybenzyl alcohols have demonstrated significant, concentration-dependent scavenging of radicals like DPPH and ABTS. doi.org

Metal Chelation

While direct studies on the anti-inflammatory effects of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- in cell culture are limited, its known mechanism of Nrf2 activation provides a strong basis for its potential anti-inflammatory activity.

Cytokine Production Modulation and Inflammatory Enzyme Expression

The activation of the Nrf2 pathway is known to exert anti-inflammatory effects. mdpi.com There is significant crosstalk between the Nrf2 and NF-κB pathways, where Nrf2 activation can negatively regulate NF-κB signaling. nih.gov By upregulating antioxidant enzymes like HO-1, Nrf2 activation can suppress the activation of NF-κB, a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory enzymes (e.g., iNOS, COX-2). nih.gov Therefore, the demonstrated ability of the resorcinol structure to activate the Nrf2 pathway suggests a mechanism by which 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- could modulate inflammatory responses by downregulating the production of key inflammatory mediators. nih.gov

Neuroprotective Mechanistic Studies in Cellular Models (e.g., oxidative stress, oxygen-glucose deprivation/reperfusion (OGD/R) models)

Cellular models that mimic ischemic stroke, such as oxygen-glucose deprivation/reperfusion (OGD/R), are crucial for understanding potential neuroprotective mechanisms. nih.gov In these models, neuronal cells are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, simulating the conditions of ischemia and subsequent reperfusion. nih.govmdpi.com This process often leads to increased production of reactive oxygen species (ROS), contributing to oxidative stress and cell death. mdpi.com

While direct studies on 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- in OGD/R models are limited, research on structurally related phenolic compounds provides insights into potential mechanisms. For instance, compounds like 3',4'-Dihydroxyphenylglycol (DHPG) have been shown to reduce oxidative stress markers and cell death in brain slices subjected to hypoxia-reoxygenation. nih.gov Similarly, Daidzein demonstrated neuroprotective effects in an OGD/R model by increasing the expression of the antioxidant protein catalase. tmrjournals.com Phenolic compounds are known to alleviate oxidative stress by scavenging ROS, activating endogenous antioxidant enzymes, and modulating pathways related to oxidative stress. mdpi.com The neuroprotective potential of analogs has been linked to the mitigation of mitochondrial ROS and Ca2+ dysregulation. nih.gov

The standard OGD/R protocol involves exposing cultured neurons to a glucose-free medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period, followed by a return to normal culture conditions to simulate reperfusion. nih.gov The resulting cellular injury is often quantified by measuring lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, and assessing cell viability. mdpi.comtmrjournals.com

Table 1: Effects of Related Phenolic Compounds in OGD/R Cellular Models

| Compound | Model | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Daidzein | PC12 cells | Increased expression of catalase; reversed alterations in catalase levels after OGD/R. | tmrjournals.com |

| 4-Methoxybenzylalcohol | bEnd.3 cells | Inhibited inflammation (reduced TNF-α, IL-1β, IL-6); activated PI3K/AKT signaling pathway. | nih.gov |

| Omega-3 PUFAs & LBP | Cortical neurons | Activated Trk-B receptor; reversed the reduction of Bcl-2 expression. | nih.gov |

| Propofol | H9c2 cells | Decreased ROS levels; inhibited apoptosis; preserved mitochondrial function. | frontiersin.org |

This table presents findings from related compounds to infer potential mechanisms for 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- due to a lack of direct studies.

Investigation of Cellular Metabolism and Enzyme Activities

The influence of phenolic compounds on cellular metabolism and enzyme activity is a key area of mechanistic research. biomedres.usnih.gov These compounds can interact with and modulate the function of various enzymes, thereby affecting metabolic pathways. For example, studies on other phenolic compounds have shown inhibition of metabolic enzymes, which can alter the pharmacokinetic profiles of co-administered drugs. nih.gov

Investigations into the metabolic effects of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- could involve assessing its impact on key enzymes in cellular energy metabolism or antioxidant defense systems. Techniques such as metabolomics, which analyzes the types and quantities of metabolites within a cell, can provide a comprehensive view of metabolic changes. nih.gov For instance, studies on the fungus Floccularia luteovirens utilized metabolomics to understand changes in bioactive substances during growth, a similar approach could be applied to cells treated with the compound of interest. nih.gov Key enzyme activities that are often measured include those of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), as well as metabolic enzymes such as amylase and protease. nih.gov

Studies on Cellular Proliferation and Apoptosis Pathways (mechanistic, in cell lines)

Research into the effects of resorcinol derivatives on cancer cell lines has revealed mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest. While direct studies on 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- are not detailed in the provided results, research on related alkylresorcinols (ARs) in human colon cancer cells shows they can induce apoptosis and cell cycle arrest through the activation of the p53 pathway. nih.gov

The typical hallmarks of apoptosis include DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies. nih.gov Mechanistically, this process can be triggered through intrinsic (mitochondrial) or extrinsic pathways. In studies with other resorcinols, apoptosis induction was confirmed by observing DNA laddering on agarose (B213101) gels and the appearance of a sub-G0 population in flow cytometry analysis, indicating DNA fragmentation. nih.gov The activation of the p53 tumor suppressor protein can lead to the upregulation of pro-apoptotic proteins like PUMA and cell cycle inhibitors like p21, ultimately activating the mitochondrial pathway of apoptosis. nih.gov For some cell lines with mutated p53, apoptosis may proceed through p53-independent pathways. nih.gov

Mechanistic Investigations in In Vivo Animal Models (Focus on molecular and cellular changes)

Analysis of Molecular Markers and Pathway Alterations in Animal Tissues

In vivo studies are essential to understand the systemic effects of a compound. While specific in vivo mechanistic data for 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is scarce, the approach for related compounds involves treating animal models of disease (e.g., diabetes-induced neuropathy) and then analyzing tissues for molecular changes. nih.gov

For instance, in a study on diabetic rats, the administration of the related phenolic compound DHPG led to a reduction in oxidative stress variables in retinal tissue. nih.gov Analysis of molecular markers could include quantifying the expression levels of proteins involved in antioxidant defense, inflammation, and apoptosis using techniques like Western blotting or immunohistochemistry. This allows researchers to identify pathway alterations, such as the modulation of the Nrf2/HO-1 pathway, which is involved in cellular antioxidant responses. mdpi.com

Examination of Cellular Responses and Histopathological Changes Related to Mechanistic Actions

Histopathological examination of tissues from animal models provides visual evidence of a compound's effect at the cellular level. This involves microscopic analysis of tissue sections to identify changes such as cell death, inflammation, or structural alterations.

In a neuroprotection study using a diabetic rat model, the administration of DHPG was shown to reduce the loss of retinal nerve cells, an effect that was quantified by counting the cells in retinal tissue sections. nih.gov This provides direct evidence of a cellular response to the compound's administration. Such examinations can reveal the preservation of tissue architecture and a reduction in pathological features associated with the disease model, thereby linking the molecular changes to tangible tissue-level outcomes.

Structure Activity Relationship Sar Elucidation from Experimental Studies

Correlating Structural Modifications of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- Analogues with Mechanistic Activity

Systematic modifications of the substituent groups on the phenyl ring of the 4-(hydroxyphenylmethyl) moiety have revealed a clear correlation with inhibitory potency against tyrosinase. The nature, position, and electronic properties of these substituents play a pivotal role in the interaction with the enzyme's active site.

Research on related 4-substituted resorcinol (B1680541) derivatives has consistently shown that the 4-substituted resorcinol framework is a crucial element for potent tyrosinase inhibition. The substituent at the 4-position, in this case, the hydroxyphenylmethyl group, and its own substitutions, significantly modulate this activity. For instance, studies on urolithin derivatives and other o-phenylbenzyl alcohol derivatives have demonstrated that the type, position, and number of substituents on the phenyl ring markedly influence the ability to inhibit tyrosinase. mdpi.com

The introduction of hydrophobic groups can enhance binding to the hydrophobic pocket of the tyrosinase active site. Conversely, the addition of bulky groups may lead to steric hindrance, thereby reducing the inhibitory activity. The electronic nature of the substituents also plays a role; electron-donating groups can increase the electron density of the phenolic hydroxyl groups, potentially enhancing their chelating ability with the copper ions in the tyrosinase active site.

A study on a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which share the β-phenyl-α,β-unsaturated carbonyl scaffold with some tyrosinase inhibitors, provided insights into the effects of substituents on the benzylidene ring (analogous to the hydroxyphenylmethyl group). The findings indicated that hydroxyl and methoxy (B1213986) substituents significantly influence inhibitory activity. mdpi.com Specifically, a 2,4-dihydroxyphenyl group resulted in highly potent inhibition. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Tyrosinase Inhibitory Activity of Selected Resorcinol Derivatives

| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) vs. Mushroom Tyrosinase | Reference |

| Kojic Acid (Reference) | - | - | - | - | - | 19.22 | mdpi.com |

| Analog 1 | H | H | H | OH | H | 1.13 | mdpi.com |

| Analog 2 | H | OH | H | OH | H | 0.27 | mdpi.com |

| Analog 3 | H | H | OH | OH | H | 18.57 | mdpi.com |

| Analog 4 | H | H | H | OCH3 | H | 19.11 | mdpi.com |

| Analog 5 | H | OCH3 | H | OCH3 | H | 51.14 | mdpi.com |

This table is generated based on data from structurally related compounds to illustrate the principles of substituent effects.

The positioning of the hydroxyl groups on both the resorcinol (1,3-benzenediol) and the hydroxyphenyl moieties is critical for biological activity. The resorcinol core, with its meta-dihydroxy arrangement, is particularly important. This configuration is resistant to oxidation by tyrosinase, a characteristic that distinguishes these compounds from many other phenolic inhibitors that can act as substrates. nih.gov

Pharmacophore analyses of potent tyrosinase inhibitors consistently identify the two hydroxyl groups of the resorcinol moiety as key hydrogen bond donors that interact with amino acid residues in the enzyme's active site. mdpi.com Docking simulations suggest that these hydroxyl groups can chelate the copper ions present in the active site of tyrosinase, a crucial interaction for inhibition.

Alterations to the core resorcinol structure, such as the addition of extra hydroxyl or methoxyl groups, have been shown to reduce inhibitory activity, highlighting the specific requirement of the 1,3-benzenediol moiety for optimal interaction with the target enzyme. mdpi.com

Identification of Key Pharmacophoric Features through Experimental Variation

Through systematic experimental variation of the 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- scaffold, key pharmacophoric features essential for potent biological activity, particularly tyrosinase inhibition, have been identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this class of compounds, the essential pharmacophoric features include:

A Resorcinol Moiety: The 1,3-dihydroxybenzene unit is a critical component, with the two hydroxyl groups acting as essential hydrogen bond donors and potential copper chelators.

A Hydrophobic Aromatic Ring: The phenyl group of the hydroxyphenylmethyl substituent provides a necessary hydrophobic interaction with the enzyme's active site.

A Hydrogen Bond Donor on the Second Phenyl Ring: The hydroxyl group on the second phenyl ring contributes to the binding affinity through hydrogen bonding.

A Specific Spatial Arrangement: The relative orientation of the resorcinol ring and the hydroxyphenyl ring, dictated by the methylene (B1212753) bridge, is crucial for fitting into the active site of the target enzyme.

Pharmacophore models generated from known tyrosinase inhibitors often feature a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic aromatic rings. researchgate.netresearchgate.net The 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- structure aligns well with these models, with its hydroxyl groups serving as hydrogen bond donors and the phenyl rings providing the hydrophobic features.

Development of Predictive Models for Mechanistic Biological Activity

Building upon the experimental SAR data, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

While specific 3D-QSAR models for 4-benzyl alcohol and 4-phenol derivatives as tyrosinase inhibitors have been developed, demonstrating the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor fields, comprehensive models specifically for the 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- scaffold are still an area of active research. koreascience.kr

The development of such predictive models typically involves:

Data Set Compilation: A series of analogues with their corresponding experimentally determined biological activities (e.g., IC50 values for tyrosinase inhibition) is collected.

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.

Once validated, these QSAR models can be invaluable tools for the in silico design of new, more potent analogues of 1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, guiding synthetic efforts and accelerating the discovery of novel therapeutic agents.

Broader Academic and Research Implications

Contribution to Understanding Natural Product Bioactivity Mechanisms